3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
The compound 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol is a complex organic molecule that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety. Key steps include:
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Coupling with Quinoline Derivative: The final step involves coupling the pyrazole intermediate with a quinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The difluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, Thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with amines or thiols
Scientific Research Applications
3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Investigated for its use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3,5-bis(difluoromethyl)-1-{[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol: can be compared with similar compounds to highlight its uniqueness:
4,4’-Difluorobenzophenone: This compound also contains difluoromethyl groups but lacks the pyrazole and quinoline moieties, making it less complex and potentially less versatile.
Other Pyrazole-Quinoline Derivatives: Compounds with similar structures but different substituents may exhibit different biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H19F4N3O3 |
---|---|
Molecular Weight |
461.4g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H19F4N3O3/c1-2-33-14-9-7-13(8-10-14)18-11-16(15-5-3-4-6-17(15)28-18)21(31)30-23(32,22(26)27)12-19(29-30)20(24)25/h3-11,20,22,32H,2,12H2,1H3 |
InChI Key |
ZKWSBVPBZLJUEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O |
Origin of Product |
United States |
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